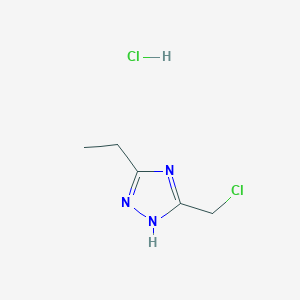
Piperidine-4-carboxylic acid 4-chloro-benzylamide hydrochloride
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
Research by Szafran, Komasa, and Bartoszak-Adamska (2007) focused on the crystal and molecular structure of 4-carboxypiperidinium chloride, a compound closely related to Piperidine-4-carboxylic acid 4-chloro-benzylamide hydrochloride. The study utilized single-crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum to characterize the structure, showcasing the compound's orthorhombic crystals at room temperature. This research highlights the importance of understanding the crystal structure for applications in material science and drug design (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Organic Synthesis
Zheng Rui (2010) conducted research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using Piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. The process involved amidation, Friedel-Crafts acylation, and hydration, demonstrating the compound's utility in creating intermediates for further chemical synthesis, with a reasonable overall yield of 62.4%. This underscores the compound's role in facilitating the development of novel chemical entities for various applications (Zheng Rui, 2010).
Anticancer Agent Development
A study by Rehman et al. (2018) explored the synthesis of Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This research highlights the compound's potential in the development of novel anticancer agents, indicating significant therapeutic applications. The synthesized compounds exhibited promising anticancer activity, suggesting the value of such derivatives in pharmaceutical research (Rehman et al., 2018).
Biochemical Studies
Burgos et al. (1992) synthesized a series of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, incorporating structural elements similar to Piperidine-4-carboxylic acid derivatives. Their work included comprehensive structural, conformational, and biochemical studies, providing insights into the compounds' inhibitory abilities on neurotransmitter systems. This research is indicative of the potential for such compounds in the development of neurological disorder treatments (Burgos et al., 1992).
Combinatorial Chemistry
Byrgesen et al. (1997) employed Piperidine carboxylic acids in solid-phase synthesis to create simplified oligosaccharide analogues, demonstrating the utility of Piperidine-4-carboxylic acid derivatives in combinatorial chemistry. This approach facilitated the creation of small combinatorial libraries to screen as inhibitors of glycosidases, showcasing the compound's application in developing new biochemical tools and potential therapeutics (Byrgesen, Nielsen, Willert, & Bols, 1997).
Safety and Hazards
Piperidine derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids (Category 2), and can cause acute toxicity if swallowed, in contact with skin, or if inhaled. They can also cause severe skin burns and eye damage, and are harmful to aquatic life .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXMCZVDQKLONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1470854.png)
![[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1470855.png)


![[(4-Ethoxy-3-thienyl)methyl]amine](/img/structure/B1470860.png)

![[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine](/img/structure/B1470862.png)
![[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine](/img/structure/B1470863.png)
![2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1470865.png)

